5-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(4-Cyanophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyanophenyl group attached to the pyrazole ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form 4-cyanophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyanophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-(4-Cyanophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyanophenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenyl)-5-(4-n-alkyl- and alkoxyphenyl)pyridines: These compounds share the cyanophenyl group but differ in the heterocyclic core and additional substituents.
4-Cyanophenylacetic acid: This compound has a similar cyanophenyl group but differs in the functional groups attached to the aromatic ring.
Uniqueness
5-(4-Cyanophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its pyrazole core, which imparts distinct chemical reactivity and biological activity. The presence of both the cyanophenyl and carboxylic acid groups allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C11H7N3O2 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
5-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2/c12-5-7-1-3-8(4-2-7)10-9(11(15)16)6-13-14-10/h1-4,6H,(H,13,14)(H,15,16) |
InChI Key |
LYSHXWMRLXBGKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=NN2)C(=O)O |
Origin of Product |
United States |
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